4-Amino-2-(pyridin-2-yl)butan-2-ol
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Overview
Description
4-Amino-2-(pyridin-2-yl)butan-2-ol is an organic compound with the molecular formula C9H14N2O and a molecular weight of 166.22 g/mol This compound features a pyridine ring attached to a butanol backbone, with an amino group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(pyridin-2-yl)butan-2-ol typically involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(pyridin-2-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
4-Amino-2-(pyridin-2-yl)butan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-2-(pyridin-2-yl)butan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their activity. The pyridine ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-(pyridin-2-yl)butan-2-ol: Similar structure but lacks the amino group.
2-phenylpyridine: Contains a phenyl group instead of a butanol backbone.
6-alkylaminopurine: Contains an alkylamino group attached to a purine ring.
Uniqueness
4-Amino-2-(pyridin-2-yl)butan-2-ol is unique due to the presence of both an amino group and a pyridine ring, which allows it to participate in a wide range of chemical reactions and interactions
Properties
Molecular Formula |
C9H14N2O |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
4-amino-2-pyridin-2-ylbutan-2-ol |
InChI |
InChI=1S/C9H14N2O/c1-9(12,5-6-10)8-4-2-3-7-11-8/h2-4,7,12H,5-6,10H2,1H3 |
InChI Key |
NBTVESXWSRVBIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN)(C1=CC=CC=N1)O |
Origin of Product |
United States |
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